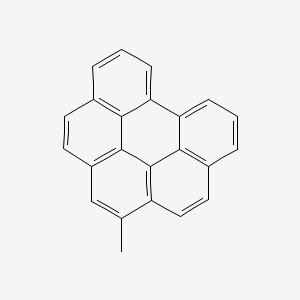
BENZO(ghi)PERYLENE, METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(ghi)perylene, methyl-: is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C({22})H({12}). It is a derivative of benzo(ghi)perylene, which is known for its occurrence in crude oil, coal tar, and as a product of incomplete combustion. This compound is found in various environmental sources such as tobacco smoke, automobile exhausts, industrial emissions, grilled meat products, and edible oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzo(ghi)perylene, methyl- typically involves the methylation of benzo(ghi)perylene. This can be achieved through various methods, including Friedel-Crafts alkylation, where benzo(ghi)perylene reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl(_3)). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of benzo(ghi)perylene, methyl- may involve large-scale methylation processes using similar reaction conditions as in laboratory synthesis. The choice of reagents and catalysts can vary based on cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzo(ghi)perylene, methyl- can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)). These reactions typically result in the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)), leading to the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur with benzo(ghi)perylene, methyl-. Common reagents include nitric acid (HNO(_3)) for nitration and bromine (Br(_2)) for bromination.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or neutral conditions, CrO(_3) in acetic acid.
Reduction: LiAlH(_4) in dry ether, NaBH(_4) in methanol.
Substitution: HNO(_3) in sulfuric acid for nitration, Br(_2) in carbon tetrachloride for bromination.
Major Products:
Oxidation: Quinones and other oxygenated PAH derivatives.
Reduction: Reduced PAH derivatives.
Substitution: Nitro- or halogen-substituted PAH derivatives.
Aplicaciones Científicas De Investigación
Benzo(ghi)perylene, methyl- has various applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of PAHs in different chemical reactions and environmental conditions.
Biology: Investigated for its potential mutagenic and carcinogenic properties, contributing to the understanding of PAH toxicity.
Medicine: Studied for its interactions with biological molecules and potential therapeutic applications.
Industry: Utilized in the development of materials such as organic semiconductors and fluorescent probes.
Mecanismo De Acción
The mechanism of action of benzo(ghi)perylene, methyl- involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound can also generate reactive oxygen species (ROS) through metabolic activation, contributing to oxidative stress and cellular damage .
Comparación Con Compuestos Similares
Benzo(a)pyrene: Another PAH with similar environmental and biological properties.
Coronene: A hexacyclic PAH used in similar research applications.
Perylene: A PAH with a similar structure but different chemical properties.
Uniqueness: Benzo(ghi)perylene, methyl- is unique due to its specific methylation, which can influence its chemical reactivity and biological interactions. This methyl group can affect the compound’s solubility, stability, and ability to interact with other molecules, making it distinct from its non-methylated counterparts .
Propiedades
Número CAS |
83321-73-7 |
|---|---|
Fórmula molecular |
C23H14 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
7-methylhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C23H14/c1-13-12-16-9-8-14-4-2-6-18-19-7-3-5-15-10-11-17(13)23(21(15)19)22(16)20(14)18/h2-12H,1H3 |
Clave InChI |
CLZWQLDLCHVAQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C3C4=C(C=CC=C4C5=CC=CC6=C5C3=C1C=C6)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















